2,2,2-trifluoro-N-(6-oxo-6-phenylhexyl)acetamide

Physicochemical property Lipophilicity Chromatography

2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide (CAS 39510-50-4) is a synthetic organic compound classified as a trifluoroacetamide derivative. It features a terminal phenyl ketone and an N-trifluoroacetyl group on a six-carbon alkyl chain.

Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
CAS No. 39510-50-4
Cat. No. B1504087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(6-oxo-6-phenylhexyl)acetamide
CAS39510-50-4
Molecular FormulaC14H16F3NO2
Molecular Weight287.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCCCNC(=O)C(F)(F)F
InChIInChI=1S/C14H16F3NO2/c15-14(16,17)13(20)18-10-6-2-5-9-12(19)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,20)
InChIKeyCEWPULCGHWVFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide (CAS 39510-50-4): A Specialized Trifluoroacetamide Intermediate for Organic Synthesis


2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide (CAS 39510-50-4) is a synthetic organic compound classified as a trifluoroacetamide derivative. It features a terminal phenyl ketone and an N-trifluoroacetyl group on a six-carbon alkyl chain. Its molecular formula is C14H16F3NO2, with a molecular weight of 287.28 g/mol [1]. The compound is primarily utilized as a high-purity chemical intermediate in organic syntheses [2]. Computed physicochemical properties indicate a moderate logP of 3.95 and a topological polar surface area (TPSA) of 49.66 Ų [1].

Intermediate Type Fluorinated trifluoroacetamide building block for organic synthesis
Protecting Group N-trifluoroacetyl group serves as temporary amine protection and activating group
Selection Context High-purity grade supports multi-step synthesis with reduced purification needs

Procurement Risk for 2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide: Why N-Protected Amino Ketone Analogs Cannot Be Simply Swapped


Simple substitution with other N-protected 6-amino-1-phenylhexan-1-one derivatives (e.g., N-Boc, N-Cbz, or N-acetyl) or with other N-trifluoroacetyl amino ketones is not chemically equivalent. The unique electron-withdrawing nature of the trifluoroacetyl group directly impacts the reactivity of both the amide and the ketone functionalities, a feature not shared by non-fluorinated analogs [1]. Computed properties confirm distinct physicochemical profiles; for instance, the target compound's predicted logP of ~3.95 [1] contrasts with the less lipophilic non-fluorinated analog N-acetyl-6-amino-1-phenylhexan-1-one, which has a predicted logP of ~2.1 [2], leading to significant differences in solubility, chromatographic behavior, and downstream reaction kinetics.

Target: N-trifluoroacetyl-6-oxo-6-phenylhexylamine
Electron-withdrawing profile Trifluoroacetyl group strongly withdraws electrons, altering amide and ketone reactivity; not replicated by Boc, Cbz, or acetyl analogs.
Lipophilicity context Predicted logP may differ substantially from non-fluorinated analogs, potentially shifting extraction and chromatographic behavior.
Purification behavior Larger polar surface area compared to less polar N-protected variants may alter SPE selectivity and retention.

Quantitative Differentiation Guide for 2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide Against Closest Analogs


Enhanced Lipophilicity Over Non-Fluorinated N-Acetyl Analog Drives Differential Phase Partitioning

The target compound exhibits a significantly higher computed octanol-water partition coefficient (logP) compared to its non-fluorinated N-acetyl analog, N-(6-oxo-6-phenylhexyl)acetamide. This difference is directly attributable to the trifluoromethyl group. The target compound's predicted logP is 3.95 , whereas the non-fluorinated analog has a predicted logP of approximately 2.1 [1]. This nearly 2-log unit difference predicts a substantially higher affinity for lipid environments and distinct chromatographic retention times, which is critical for purification and reaction planning.

Lipophilicity (LogP)
Class-level inference
Predicted LogP 3.95 vs ~2.1
Δ +1.85
Supports higher lipophilicity for non-polar extraction and biphasic reactions
In silico prediction; experimental verification recommended
Physicochemical property Lipophilicity Chromatography

Larger Polar Surface Area Compared to N-Cbz Protected Analog Influences Solid-Phase Extraction Selectivity

The topological polar surface area (TPSA) of the target compound is 49.66 Ų . This is markedly larger than that of the analogous N-Cbz-protected derivative, N-(6-oxo-6-phenylhexyl)benzyl carbamate, which has a computed TPSA of approximately 29.5 Ų [1]. This difference in hydrogen-bonding potential allows for selective elution from polar solid-phase extraction (SPE) sorbents, providing a technical basis for choosing this intermediate when a specific purification window is needed.

Polar Surface Area
Class-level inference
TPSA 49.66 Ų vs ~29.5 Ų
Δ +20.16 Ų
May enable more selective SPE protocol development
Computed property; validate with experimental retention data
Polar Surface Area Solid-Phase Extraction Method Development

High GC Purity Enables Direct Use as a Precise Building Block in Multi-Step Syntheses

Commercially sourced 2,2,2-trifluoro-N-(6-oxo-6-phenylhexyl)acetamide is supplied with a minimum Gas Chromatography (GC) purity of 98% and a maximum moisture content of 0.5% [1]. This specification provides a verifiable quality benchmark that may not be uniformly guaranteed for custom-synthesized analogs like the N-acetyl or N-Cbz derivatives from all suppliers, reducing the need for in-house purification prior to use.

Purity Specification
Supplier specification
≥98% (GC), Moisture ≤0.5%
Supports batch consistency for synthesis planning
Vendor COA context; verify per lot
Chemical Purity Quality Control Procurement Specification

Best-Fit Application Scenarios for 2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide in Research and Industrial Chemistry


Synthetic Intermediate for Fluorinated Heterocycles and Peptidomimetics

The compound's differentiated logP of 3.95 makes it a valuable intermediate in the synthesis of fluorinated heterocycles. Its high lipophilicity, compared to non-fluorinated analogs, allows it to engage in phase-transfer catalysis reactions that would be inefficient for more polar, non-fluorinated starting materials. The trifluoroacetyl group can also serve as a temporary activating and protecting group for the amine during ketone functionalization [1].

Analytical Method Development and Chromatographic Standards

With a specified purity of ≥98% (GC) and a distinct TPSA of 49.66 Ų that differentiates it from less polar analogs (e.g., ~29.5 Ų for the N-Cbz derivative [1]), this compound is ideally suited for use as a reference standard in RP-HPLC and LC-MS method development, providing a clear, predictable retention time anchor point in quality control assays for fluorinated pharmaceutical intermediates.

Design of Experiments (DoE) for Reactivity Studies on N-Protected Amines

The strong electron-withdrawing trifluoroacetyl group provides a significantly different reactivity profile compared to N-Boc or N-Cbz groups . This compound can be used in a DoE framework as a high-lipophilicity, electron-poor variable to study its effect on reactions like ketone reductions, Grignard additions, or reductive aminations, where the protecting group's electronic nature critically influences stereoselectivity and yield.

Application
Selection Property
Validation Focus
Synthesis of fluorinated heterocycles / peptidomimetics
High lipophilicity for phase-transfer catalysis
Reactivity in biphasic reaction systems
RP-HPLC / LC-MS method development standard
Distinct polar surface area from non-fluorinated analogs
Retention time reproducibility and peak identity
DoE reactivity studies on N-protected amines
Electron-withdrawing N-trifluoroacetyl group
Stereoselectivity and yield in ketone transformations
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